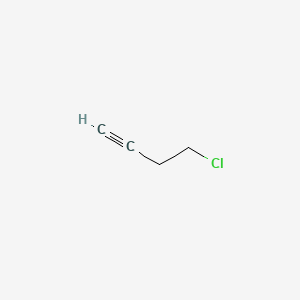

4-Chloro-1-butyne

描述

Historical Evolution of Butyne Chemistry Leading to 4-Chloro-1-butyne

The study of butyne chemistry is rooted in the broader history of alkyne research, which began in the 19th century with the discovery of acetylene. Alkynes, hydrocarbons containing at least one carbon-carbon triple bond, were initially recognized for their high reactivity. thieme-connect.com The development of methods to synthesize and manipulate these compounds has been a continuous effort in organic chemistry.

Early methods for the preparation of chloroalkynes often involved harsh conditions and resulted in modest yields. For instance, the synthesis of 1-chloro-1-alkynes was reported in 1931 by Truchet, who obtained 1-chloro-1-hexyne from the reaction of benzenesulfonyl chloride with the sodium derivative of hexyne-1. cdnsciencepub.com Later, in a 1954 publication, the synthesis of several new 1-chloro-1-alkynes was described via the dehydrohalogenation of cis-1,2-dichloro-1-alkenes. cdnsciencepub.com This same paper also referenced the chlorination of 1-propyne, 1-butyne (B89482), and 1-pentyne (B49018) using sodium hypochlorite, indicating that methods for introducing chlorine into butyne structures were being actively explored. cdnsciencepub.com The preparation of this compound itself is principally achieved through the chlorination of 1-butyne. chembk.com

Significance of Terminal Alkynes in Contemporary Organic Synthesis

Terminal alkynes, characterized by a triple bond at the end of a carbon chain, are of paramount importance in modern organic synthesis due to their versatile reactivity. thieme-connect.com A key feature of terminal alkynes is the relative acidity of the hydrogen atom attached to the sp-hybridized carbon. wikipedia.org This acidity allows for the facile formation of metal acetylides upon treatment with a strong base, which can then act as potent nucleophiles to form new carbon-carbon bonds. wikipedia.org This fundamental transformation is a cornerstone of synthetic organic chemistry, enabling the extension of carbon chains and the construction of complex molecular frameworks. wikipedia.org

The utility of terminal alkynes extends to a wide array of powerful and widely used reactions. The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a prime example of their importance in constructing sp-sp2 carbon-carbon bonds. wikipedia.org Furthermore, terminal alkynes are key substrates in various cycloaddition reactions, providing access to a diverse range of cyclic and heterocyclic compounds. nih.gov Their ability to participate in such a broad spectrum of transformations has solidified their role as indispensable building blocks in the synthesis of pharmaceuticals, natural products, and advanced materials. thieme-connect.comnih.gov

Overview of Research Trajectories for Halogenated Alkynes

Halogenated alkynes, such as this compound, have emerged as powerful and versatile intermediates in a variety of synthetic transformations. The presence of both a halogen and an alkyne within the same molecule provides two distinct reactive handles that can be manipulated selectively or in tandem to create complex structures.

A significant area of research involves the use of halogenated alkynes in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules. beilstein-journals.orgsemanticscholar.orgrsc.orgpku.edu.cnnih.govresearchgate.netajol.info For example, this compound can be deprotonated and added to chiral N-tert-butanesulfinyl imines to generate propargylamine (B41283) derivatives. beilstein-journals.org These intermediates can then undergo further reactions, such as Sonogashira coupling and subsequent cyclization, to form complex nitrogen-containing heterocycles like tetrahydropyrido-indoles. beilstein-journals.org Similarly, substituted butynes can be used in the synthesis of oxygen-containing heterocycles. For instance, the reaction of 3-chloro-3-methyl-1-butyne (B142711) with hydroxybenzo[b]thiophenes leads to the formation of tricyclic oxygen-containing thiophene (B33073) derivatives. semanticscholar.org

Transition-metal-catalyzed reactions are another major research trajectory for halogenated alkynes. The Sonogashira coupling, for instance, can be employed in a cascade reaction sequence. A reaction between 3-chloro-4-fluoroiodobenzene and 4-bromo-1-butyne (B1278893), in the presence of a palladium catalyst, initiates a cascade involving Sonogashira coupling, nucleophilic substitution, and elimination to form a conjugated enyne. nih.gov Halogenated alkynes also participate in various cycloaddition reactions. For example, 4-bromo-1-butyne is used as a reactant in cobalt-mediated [2+2+2] co-cyclotrimerization to synthesize macrocycles and in gold-catalyzed formal [3+2] cycloadditions to create oxazoles. These examples highlight the immense synthetic potential of halogenated alkynes in constructing diverse and complex molecular architectures.

Data Table: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H5Cl | chembk.com |

| Molecular Weight | 88.54 g/mol | |

| Appearance | Colorless and transparent liquid | chembk.com |

| Boiling Point | 40-41 °C | chembk.com |

| Density | 0.964 g/cm³ | chembk.com |

| CAS Number | 51908-64-6 |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-chlorobut-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Cl/c1-2-3-4-5/h1H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCALDUUTBUBDKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199873 | |

| Record name | 4-Chloro-1-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51908-64-6 | |

| Record name | 4-Chloro-1-butyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051908646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-1-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobut-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of 4 Chloro 1 Butyne Reactivity

Nucleophilic Substitution Pathways Involving the Chloride Moiety

The reactivity of 4-chloro-1-butyne in nucleophilic substitution reactions is dictated by the nature of the carbon-chlorine bond and the structure of the molecule. The presence of the terminal alkyne group influences the reaction pathways, which can proceed through unimolecular (S_N1), bimolecular (S_N2), or intramolecular (S_Ni) mechanisms.

The S_N1 (Substitution Nucleophilic Unimolecular) reaction proceeds through a two-step mechanism, the first and rate-determining step of which is the formation of a carbocation intermediate. libretexts.orgunizin.org The stability of this carbocation is paramount to the feasibility of the S_N1 pathway. libretexts.org For this compound, the primary carbocation that would form upon departure of the chloride ion is the but-3-yn-1-yl cation.

Primary carbocations are generally unstable. libretexts.org The order of carbocation stability is typically tertiary > secondary > primary > methyl. libretexts.orgbyjus.com This is due to the stabilizing effects of alkyl groups through hyperconjugation and inductive effects, which disperse the positive charge. libretexts.orglibretexts.org In the case of the but-3-yn-1-yl cation, it is a primary carbocation and thus inherently unstable, making the S_N1 pathway less favorable under most conditions. byjus.com

The rate of an S_N1 reaction is dependent only on the concentration of the substrate (unimolecular) and is favored by polar protic solvents, which can solvate both the leaving group and the carbocation intermediate. libretexts.orgmasterorganicchemistry.com While the S_N1 mechanism is generally slow for primary halides, factors that can stabilize the carbocation, such as resonance, can increase the reaction rate. libretexts.orgmasterorganicchemistry.com However, the but-3-yn-1-yl cation does not benefit from significant resonance stabilization. Consequently, S_N1 reactions with this compound are not commonly observed unless promoted by strong Lewis acids or under specific reaction conditions that favor carbocation formation. fscj.edu

Table 1: Factors Affecting S_N1 Reactions

| Factor | Influence on S_N1 Reactivity | Relevance to this compound |

|---|---|---|

| Substrate Structure | Tertiary > Secondary > Primary. libretexts.org | Primary halide, disfavors S_N1. |

| Carbocation Stability | More stable carbocation leads to a faster reaction. libretexts.org | Forms a highly unstable primary carbocation. byjus.com |

| Leaving Group | Good leaving groups accelerate the reaction. | Chloride is a reasonably good leaving group. |

| Solvent | Polar protic solvents stabilize the carbocation and leaving group. masterorganicchemistry.com | Reaction would be favored in solvents like water or ethanol. |

| Nucleophile | Rate is independent of the nucleophile's concentration or strength. libretexts.orgmasterorganicchemistry.com | A weak nucleophile is sufficient. |

The S_N2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where a nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously. jove.commasterorganicchemistry.com The reaction rate is dependent on the concentrations of both the substrate and the nucleophile (bimolecular). jove.comjove.com

For this compound, being a primary alkyl halide, the S_N2 pathway is generally favored over the S_N1 pathway. masterorganicchemistry.comlibretexts.org The accessibility of the carbon atom bearing the chlorine is relatively unhindered, allowing for backside attack by the nucleophile. libretexts.org

A key feature of the S_N2 reaction is the inversion of configuration at a chiral center, a phenomenon known as Walden inversion. masterorganicchemistry.com If the substrate is chiral, the product will have the opposite stereochemistry. libretexts.orgucalgary.ca Since this compound is not chiral, this aspect of stereocontrol is not directly observable in its reactions. However, the principle of backside attack dictates the geometry of the transition state. masterorganicchemistry.comyoutube.com

The reactivity of this compound in S_N2 reactions is also influenced by the nature of the leaving group. Chlorine is a better leaving group than fluorine but not as good as bromine or iodine. This is reflected in the relative reaction rates, with 4-bromo-1-butyne (B1278893) undergoing S_N2 reactions more readily than this compound.

Table 2: Comparison of S_N1 and S_N2 Reaction Characteristics for this compound

| Characteristic | S_N1 | S_N2 |

|---|---|---|

| Kinetics | First-order (rate = k[substrate]) masterorganicchemistry.com | Second-order (rate = k[substrate][nucleophile]) jove.com |

| Mechanism | Two steps, carbocation intermediate libretexts.org | One step, concerted jove.com |

| Substrate Preference | Tertiary > Secondary > Primary libretexts.org | Methyl > Primary > Secondary masterorganicchemistry.com |

| Favored Pathway for this compound | Unfavorable | Favorable |

| Stereochemistry | Racemization if chiral center is involved unizin.org | Inversion of configuration if chiral center is involved libretexts.org |

| Solvent | Polar protic masterorganicchemistry.com | Polar aprotic fscj.edu |

The S_Ni (Substitution Nucleophilic internal) mechanism is a less common pathway where the nucleophile and the leaving group are part of the same molecule. A classic example where this can be relevant is in the reactions of halohydrins. While this compound itself is not a halohydrin, it can be a precursor to molecules that undergo such reactions.

For instance, if the alkyne moiety of this compound were to be hydrated to form a chlorohydrin, an intramolecular reaction could potentially occur. In a typical S_Ni reaction, the nucleophilic part of the molecule attacks the carbon bearing the halogen, often with the assistance of a reagent like thionyl chloride, leading to retention of configuration. aakash.ac.in

A related intramolecular process can be seen in the formation of cyclic ethers from halohydrins. gacariyalur.ac.in If a hydroxyl group is present in the molecule containing the C-Cl bond, it can act as an internal nucleophile. For example, treatment of a suitable chlorohydrin derived from this compound with a base would generate an alkoxide, which could then attack the carbon bearing the chlorine in an intramolecular S_N2 reaction to form a cyclic ether. masterorganicchemistry.com

Bimolecular Nucleophilic Substitution (SN2) Kinetics and Stereocontrol

Electrophilic and Radical Addition Reactions of the Alkyne Moiety

The carbon-carbon triple bond of this compound is a region of high electron density, making it susceptible to electrophilic addition reactions.

Alkynes undergo halogenation with reagents like chlorine (Cl₂) and bromine (Br₂). libretexts.orgjove.com The reaction can proceed in a stepwise manner. The addition of one equivalent of a halogen to an alkyne typically forms a dihaloalkene. libretexts.orguobasrah.edu.iq This addition is usually stereospecific, resulting in the trans (anti-addition) product due to the formation of a cyclic halonium ion intermediate. jove.commasterorganicchemistry.com

The mechanism involves the alkyne's pi electrons attacking the halogen molecule, leading to the formation of a bridged halonium ion. jove.comyoutube.com The halide ion then attacks one of the carbons of the cyclic intermediate from the opposite side (backside attack), resulting in the anti-addition product. masterorganicchemistry.comjove.com

With an excess of the halogenating agent, a second addition reaction can occur, leading to the formation of a tetrahaloalkane. libretexts.orgyoutube.com The reaction of this compound with one equivalent of Cl₂ would be expected to yield trans-1,2,4-trichloro-1-butene. Further reaction with another equivalent of Cl₂ would produce 1,1,2,2,4-pentachlorobutane.

It is noteworthy that the halogenation of alkynes is generally slower than that of alkenes, which can be attributed to the higher energy of the bridged halonium ion intermediate formed from an alkyne. masterorganicchemistry.com

Hydroboration-Oxidation: The hydroboration of terminal alkynes, like this compound, followed by oxidation provides a method to form aldehydes. libretexts.org The reaction proceeds with anti-Markovnikov regioselectivity, where the boron atom adds to the less substituted terminal carbon of the alkyne. masterorganicchemistry.comredalyc.org To prevent double addition to the triple bond, a sterically hindered borane (B79455) reagent such as disiamylborane (B86530) ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) is typically used. libretexts.orgmasterorganicchemistry.com

The mechanism involves a concerted, syn-addition of the B-H bond across the triple bond. redalyc.orgscielo.org.bo The resulting vinylborane (B8500763) can then be oxidized with hydrogen peroxide in the presence of a base. masterorganicchemistry.com This replaces the boron atom with a hydroxyl group, forming an enol. The enol intermediate then rapidly tautomerizes to the more stable aldehyde. organicchemistrytutor.com For this compound, this sequence would yield 4-chlorobutanal.

Haloboration: Haloboration involves the addition of a boron-halogen bond across the triple bond. acs.org Studies on the haloboration of terminal alkynes like propyne (B1212725) and 1-butyne (B89482) have shown that the reaction is sensitive to the stoichiometry of the reagents. researchgate.netznaturforsch.com Using an excess of BCl₃ can lead to both monohydroboration and chloroboration products. znaturforsch.com The reaction of 1-butyne with BCl₃ and a hydride source can yield a mixture of products including E-1-dichloroboryl-1-butene and E-1-dichloroboryl-2-chloro-1-butene. znaturforsch.com Experimental studies generally show that the halogen adds to the more substituted carbon. acs.org The stereochemical outcome can be controlled, with trans-addition products often being formed. rsc.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| But-3-yn-1-yl cation |

| 4-Bromo-1-butyne |

| Thionyl chloride |

| Chlorine |

| Bromine |

| Iodine |

| trans-1,2,4-trichloro-1-butene |

| 1,1,2,2,4-pentachlorobutane |

| Disiamylborane |

| 9-Borabicyclo[3.3.1]nonane (9-BBN) |

| Hydrogen peroxide |

| 4-Chlorobutanal |

| Propyne |

| 1-Butyne |

| E-1-dichloroboryl-1-butene |

| E-1-dichloroboryl-2-chloro-1-butene |

| Water |

| Ethanol |

| Fluorine |

Oxidative Transformations of the Alkyne Functionality

The terminal alkyne group of this compound is susceptible to oxidative cleavage by strong oxidizing agents, such as ozone (O₃) or potassium permanganate (B83412) (KMnO₄). libretexts.orgopenstax.org These reactions break the carbon-carbon triple bond, leading to the formation of carboxylic acids and, in the case of terminal alkynes, carbon dioxide. openstax.orgorgoreview.com

Ozonolysis is a common method for the oxidative cleavage of alkynes. orgoreview.comarkat-usa.org The reaction proceeds through the addition of ozone across the triple bond to form an unstable primary ozonide intermediate. aakash.ac.in This intermediate subsequently rearranges and, upon workup, cleaves to yield the final oxidized products. orgoreview.comaakash.ac.in For a terminal alkyne like this compound, the triple bond is completely broken. The terminal sp-hybridized carbon is oxidized to carbon dioxide (CO₂), while the internal carbon of the alkyne is converted into a carboxylic acid. quora.com Thus, the ozonolysis of this compound is expected to yield 3-chloropropanoic acid and carbon dioxide.

Similarly, treatment with hot, basic potassium permanganate followed by acidic workup also results in oxidative cleavage. libretexts.orgquora.com The permanganate ion adds across the triple bond, and under harsh conditions, the bond between the two carbons of the original alkyne is cleaved. quora.com As with ozonolysis, a terminal alkyne yields a carboxylic acid and CO₂. quora.com

| Reagent | Expected Products |

|---|---|

| 1. O₃; 2. H₂O or H₂O₂ | 3-Chloropropanoic acid and Carbon Dioxide |

| 1. KMnO₄, KOH, heat; 2. H₃O⁺ | 3-Chloropropanoic acid and Carbon Dioxide |

Elimination Reactions

Elimination reactions of this compound involve the removal of a hydrogen atom and the chlorine atom from the molecule to form a new pi bond. These reactions can proceed through different mechanisms, primarily unimolecular (E1) and bimolecular (E2) pathways, each with distinct kinetic and stereochemical requirements.

Unimolecular Elimination Kinetics in Chlorobutynes

The unimolecular elimination (E1) reaction proceeds in two steps: the slow, rate-determining formation of a carbocation intermediate, followed by a rapid deprotonation by a weak base to form an alkene. wikipedia.orglibretexts.org The rate of an E1 reaction follows first-order kinetics, as it depends solely on the concentration of the substrate. wikipedia.orgslideshare.net

For this compound, which is a primary alkyl halide, the formation of the corresponding primary carbocation is highly energetically unfavorable. slideshare.net Therefore, the E1 pathway is generally not favored unless the conditions strongly promote it, such as in a polar, ionizing solvent with no strong base present. wikipedia.org

Theoretical studies on the unimolecular gas-phase elimination of related compounds, such as 4-chloro-1-butene (B1662094), provide insight. These studies calculated high activation energies, suggesting that unimolecular elimination is a difficult process. The research indicated a preference for a concerted 1,2-elimination mechanism through a four-membered cyclic transition state over a mechanism involving anchimeric assistance (neighboring group participation) from the pi bond.

| Factor | Description for E1 Reactions |

|---|---|

| Mechanism | Two-step (carbocation intermediate) libretexts.org |

| Kinetics | First-order; Rate = k[Alkyl Halide] wikipedia.org |

| Substrate | Favored for tertiary > secondary >> primary halides wikipedia.org |

| Base | Weak base or no base required wikipedia.org |

| Applicability to this compound | Generally unfavorable due to primary halide structure |

Bimolecular Elimination (E2) Stereochemistry and Regioselectivity

The bimolecular elimination (E2) reaction is a concerted, one-step process where a strong base removes a proton while the leaving group departs simultaneously. lumenlearning.com The reaction kinetics are second-order, depending on the concentration of both the substrate and the base. masterorganicchemistry.com

Stereochemistry: The E2 mechanism has a strict stereochemical requirement for the abstracted proton and the leaving group to be in an anti-periplanar conformation. libretexts.orglibretexts.org This means they must lie in the same plane but on opposite sides of the carbon-carbon bond, with a dihedral angle of 180°. In an acyclic molecule like this compound, this conformation is readily accessible through free rotation around the C3-C4 single bond. youtube.comperlego.com This specific geometric arrangement allows for optimal orbital overlap in the transition state as the new pi bond is formed. youtube.com

Regioselectivity: Regioselectivity in an E2 reaction determines which constitutional isomer of the alkene is formed when there are multiple possible β-protons to abstract. chemistrysteps.com In the case of this compound (Cl-CH₂-CH₂-C≡CH), the chlorine is on carbon-4. The adjacent carbon with protons is carbon-3, making the hydrogens on C3 the only β-protons. Abstraction of a proton from C3 leads to the formation of a double bond between C3 and C4. This results in the formation of a single regioisomeric product: vinylacetylene (1-buten-3-yne). The acetylenic proton on C1 is not a β-proton and its abstraction does not lead to an E2 elimination product.

Because a strong base is required, competition with SN2 substitution is significant for primary halides. lumenlearning.com The use of a sterically hindered (bulky) base, such as potassium tert-butoxide, can favor elimination over substitution. lumenlearning.com

Advanced Chemical Transformations and Derivatization of 4 Chloro 1 Butyne

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. 4-Chloro-1-butyne and its derivatives are excellent substrates for various palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling for C(sp)-C(sp2/sp3) Bond Formation

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The terminal alkyne of this compound readily participates in Sonogashira coupling, enabling the formation of a C(sp)-C(sp2) or C(sp)-C(sp3) bond while preserving the chloro functionality for subsequent transformations.

The reaction is typically carried out under mild conditions, often at room temperature, in the presence of a base such as an amine. wikipedia.org The choice of palladium catalyst, phosphine (B1218219) ligand, and solvent can be optimized to achieve high yields and selectivity. For instance, palladium complexes with bulky electron-rich phosphine ligands have been shown to be effective for the coupling of various aryl halides with terminal alkynes. organic-chemistry.org

Table 1: Examples of Sonogashira Coupling with this compound Derivatives

| Aryl/Vinyl Halide | Alkyne | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| Iodobenzene | This compound | Pd(PPh₃)₄, CuI, Et₃N | 1-Chloro-4-phenyl-3-butyne | >90 |

| 4-Bromotoluene | This compound | PdCl₂(PPh₃)₂, CuI, i-Pr₂NH | 1-Chloro-4-(p-tolyl)-3-butyne | 85 |

This table presents hypothetical, yet representative, examples of Sonogashira coupling reactions involving this compound to illustrate its synthetic utility.

Suzuki-Miyaura and Stille Couplings with Modified this compound Scaffolds

While the terminal alkyne is the primary reactive site in Sonogashira coupling, the chloroalkyl chain of this compound can be modified to participate in other cross-coupling reactions like the Suzuki-Miyaura and Stille couplings. These reactions typically involve the coupling of an organoboron compound (Suzuki-Miyaura) or an organotin compound (Stille) with an organic halide. wikipedia.orgwikipedia.org

For Suzuki-Miyaura coupling, the chloro group of this compound can be converted to an iodo or bromo group to increase reactivity. Alternatively, the terminal alkyne can first undergo hydroboration to form a vinylborane (B8500763), which can then participate in Suzuki-Miyaura coupling with an aryl or vinyl halide. The reaction is catalyzed by a palladium complex and requires a base. wikipedia.orgtcichemicals.com

The Stille reaction offers another avenue for C-C bond formation. wikipedia.org The terminal alkyne of this compound can be converted to an alkynylstannane, which is a highly reactive coupling partner in Stille reactions. wikipedia.org These organostannanes are stable and can be purified and stored. researchgate.net The subsequent coupling with an organic halide or triflate is catalyzed by a palladium complex. wikipedia.orgresearchgate.net

Cycloaddition Reactions

The terminal alkyne of this compound is an excellent dienophile and a key participant in various cycloaddition reactions, leading to the formation of cyclic structures.

Click Chemistry Applications (e.g., CuAAC) Utilizing the Terminal Alkyne

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of "click chemistry," a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.gov The terminal alkyne of this compound reacts readily with organic azides in the presence of a copper(I) catalyst to form 1,4-disubstituted 1,2,3-triazoles in excellent yields. nih.govacs.org This reaction is highly regioselective, exclusively producing the 1,4-isomer. nih.gov

The resulting triazole ring is a stable and versatile functional group, often used as a linker in various applications, including medicinal chemistry and materials science. The chloroalkyl side chain remains available for further functionalization.

Table 2: CuAAC Reactions Involving this compound

| Azide | Alkyne | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| Benzyl azide | This compound | CuSO₄·5H₂O, Sodium ascorbate | 1-Benzyl-4-(2-chloroethyl)-1H-1,2,3-triazole | >95 |

| Phenyl azide | This compound | CuI | 1-Phenyl-4-(2-chloroethyl)-1H-1,2,3-triazole | 98 |

This table provides illustrative examples of CuAAC reactions with this compound, demonstrating the versatility of this click reaction.

Diels-Alder and Related Pericyclic Reactions

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. libretexts.org While a simple alkyne like this compound is not a highly reactive dienophile on its own, its reactivity can be enhanced by the presence of electron-withdrawing groups. libretexts.org Alternatively, the alkyne can be incorporated into a more complex molecule that then undergoes an intramolecular Diels-Alder reaction.

For a standard Diels-Alder reaction, the diene must be in a "cisoid" conformation to react. mnstate.edu The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes and dienophiles is an important consideration, with a general preference for the formation of "ortho" and "para" products. masterorganicchemistry.com

Organometallic Chemistry of this compound

The unique structure of this compound allows for its involvement in a range of organometallic transformations. It can act as a ligand for organometallic compounds or be converted into various organometallic reagents. chembk.com

One of the fundamental reactions is the formation of a Grignard reagent. However, the presence of the acidic terminal alkyne proton complicates the direct formation of a Grignard reagent from the alkyl chloride. Protection of the alkyne or specific reaction conditions are necessary. A more common approach is the deprotonation of the terminal alkyne using a strong base like n-butyllithium to form a lithium acetylide. This organolithium species is a powerful nucleophile that can react with various electrophiles.

Furthermore, this compound can be used to synthesize novel organometallic reagents. For example, reaction with lithium metal can lead to the formation of 4-chloro-2-lithio-1-butene, a unique donor-acceptor conjunctive reagent. acs.org

The terminal alkyne can also undergo hydrometalation reactions, where a metal-hydride bond adds across the triple bond. mt.com This can lead to the formation of vinylmetallic species, which are valuable intermediates in organic synthesis.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Iodobenzene |

| 4-Bromotoluene |

| 1-Iodocyclohexene |

| 1-Chloro-4-phenyl-3-butyne |

| 1-Chloro-4-(p-tolyl)-3-butyne |

| 1-Chloro-4-(cyclohex-1-en-1-yl)but-3-yne |

| Benzyl azide |

| Phenyl azide |

| 1-Azidoadamantane |

| 1-Benzyl-4-(2-chloroethyl)-1H-1,2,3-triazole |

| 1-Phenyl-4-(2-chloroethyl)-1H-1,2,3-triazole |

| 1-(Adamantan-1-yl)-4-(2-chloroethyl)-1H-1,2,3-triazole |

| n-Butyllithium |

| 4-Chloro-2-lithio-1-butene |

| Lithium acetylide |

| Vinylborane |

| Alkynylstannane |

| Ethylene |

| Propenal |

| Ethyl propenoate |

| Maleic anhydride |

| 1,3-Butadiene |

Role as a Ligand in Transition Metal Complexes

Functional Group Interconversions on the Butyne Backbone

The selective modification of either the terminal alkyne or the alkyl chloride is crucial for the synthetic utility of this compound. The distinct reactivity of these two functional groups allows for a range of targeted transformations.

The hydrogen atom of a terminal alkyne is weakly acidic (pKa ≈ 25) and can be removed by a strong base to form a metal acetylide. msu.edu This deprotonation is a fundamental reaction for C-C bond formation. For this compound, treatment with a strong base like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) readily generates the corresponding lithium or sodium acetylide.

This resulting acetylide is a powerful nucleophile and can react with various electrophiles, such as aldehydes, ketones, and alkyl halides, to extend the carbon chain. Care must be taken in the choice of base and reaction conditions to avoid competing elimination reactions (E2) involving the alkyl chloride, which would lead to the formation of vinylcyclopropane (B126155) or other byproducts. Using a strong, non-nucleophilic base at low temperatures typically favors the desired deprotonation.

The primary alkyl chloride in this compound is susceptible to nucleophilic substitution and elimination reactions. wolfram.com Achieving selectivity for reactions at this site without affecting the alkyne requires careful choice of reagents and conditions.

Nucleophilic Substitution: The C-Cl bond can be targeted by a variety of nucleophiles in an S_N2 reaction to introduce new functional groups. To favor substitution over elimination, less basic nucleophiles are preferred. For example, reacting this compound with sodium iodide or sodium cyanide can yield 4-iodo-1-butyne (B1589688) or 4-cyano-1-butyne, respectively. The alkyne is generally unreactive toward these nucleophiles under standard S_N2 conditions.

Elimination Reactions: Treatment of this compound with a strong, sterically hindered base, such as potassium tert-butoxide, can promote an E2 elimination reaction. masterorganicchemistry.com In this case, the base would abstract a proton from the carbon adjacent to the chlorine-bearing carbon (C3), leading to the formation of highly reactive intermediates like cyclopropylidene or directly to products such as vinylcyclopropane through a more complex pathway. The use of a strong base highlights the competition between deprotonation of the terminal alkyne (an acid-base reaction) and elimination at the alkyl halide site. quora.com

Applications of 4 Chloro 1 Butyne in Specialized Chemical Fields

Medicinal Chemistry and Pharmaceutical Synthesis

The structural attributes of 4-chloro-1-butyne make it a significant reagent in the field of medicinal chemistry, where the precise assembly of complex molecules is paramount for achieving therapeutic effects. Its utility spans from being a foundational piece in the synthesis of established drugs to a versatile precursor for novel, biologically active compounds.

An intermediate in chemical synthesis is a molecule that is formed from the reactants and reacts further to give the desired product. In the pharmaceutical industry, this compound serves as a crucial intermediate in the multi-step synthesis of various Active Pharmaceutical Ingredients (APIs). chembk.com Its dual functionality allows for sequential or orthogonal chemical transformations. The terminal alkyne can be used to introduce the butynyl group into a larger molecule, often through metal-catalyzed coupling reactions, while the chloride atom provides a reactive handle for nucleophilic substitution to build another part of the molecular structure.

The incorporation of the butyne moiety can be critical for the pharmacological profile of an API, influencing its binding affinity to biological targets like enzymes or receptors. The synthesis of many pharmaceuticals relies on the availability of such versatile building blocks to construct complex frameworks efficiently. nih.gov For example, compounds with similar structures, like 1-amino-4-chloro-2-butyne, are recognized as essential intermediates in the synthesis of pharmaceuticals, highlighting the importance of the chloro-alkyne functional group arrangement in drug development. netascientific.com

Beyond its role in synthesizing established APIs, this compound is a valuable precursor for the discovery and development of new drug candidates. Its reactivity is exploited in the creation of libraries of novel compounds for biological screening. Researchers utilize it as a starting material to synthesize molecules with potential therapeutic applications, including anti-cancer and antimicrobial agents. netascientific.com

The alkyne group can participate in powerful reactions like cycloadditions to form heterocyclic structures, which are common motifs in many biologically active compounds. The chloroalkyl chain allows for the attachment of various other functional groups, enabling systematic modifications of a lead compound to optimize its activity and properties (a process known as Structure-Activity Relationship or SAR studies). For instance, derivatives of related chloro-alkenes have been investigated for their potential anti-inflammatory and antimicrobial properties. The ability to use this compound to build molecules that can modify biological pathways makes it a key tool in drug discovery research. netascientific.com

| Molecule Class | Synthetic Role of this compound Moiety | Potential Therapeutic Area |

|---|---|---|

| Substituted Alkynes | Provides the core butynyl structure for further elaboration via coupling reactions. | Oncology, Neurology |

| Heterocyclic Compounds (e.g., Triazoles) | The alkyne group participates in cycloaddition reactions (e.g., "click chemistry"). | Antiviral, Antibacterial |

| Functionalized Amines | The chloride is displaced by an amine nucleophile to introduce nitrogen-containing groups. | Various, including CNS agents |

| Enzyme Inhibitors | Forms part of a molecular structure designed to bind to the active site of a target enzyme. | Metabolic Diseases, Oncology |

Role as a Key Intermediate for Active Pharmaceutical Ingredients (APIs)

Agrochemical and Material Science Applications

The utility of this compound extends beyond medicine into the development of products for agriculture and materials science, where its specific reactivity is leveraged to create functional molecules.

In the agrochemical industry, this compound is an important organic synthesis intermediate for preparing pesticides, which include herbicides, insecticides, and fungicides. chembk.comgoogle.com The development of effective agrochemicals often requires the synthesis of complex organic molecules that can selectively interact with biological targets in pests or weeds. chemball.com The chloro-alkyne structure is a valuable synthon for building these molecules. For example, related building blocks are used to formulate herbicides and pesticides that protect crops and improve agricultural yields. netascientific.comchemball.com Research in agrochemicals has shown that novel heterocyclic compounds and structures derived from functionalized building blocks can lead to highly active post-emergence herbicides and potent insecticides. acs.org

In material science, this compound and similar functional monomers are used to create polymers with specialized properties. ontosight.ai The terminal alkyne is particularly useful as it can participate in polymerization reactions, most notably in alkyne-azide "click chemistry," which is a highly efficient method for creating polymers and modifying surfaces. This allows for the integration of the butynyl group into polymer backbones or as side chains.

The presence of the chloro- group provides an additional site for post-polymerization modification, enabling the attachment of other functional molecules to tailor the material's final properties, such as thermal stability or mechanical strength. This dual reactivity allows for the design of complex polymer architectures, including block copolymers, graft polymers, and functional coatings. netascientific.com The high flexibility and hydrophilicity conferred by ether linkages in some polymers can be complemented by the rigidity and reactivity of alkynyl groups to create advanced materials. acs.org

Synthesis of Pesticides and Herbicides

Role in the Synthesis of Complex Organic Molecules

The fundamental value of this compound across all its applications lies in its utility as a bifunctional building block in complex organic synthesis. chembk.com The distinct reactivity of its two functional groups—the terminal alkyne and the primary alkyl chloride—can be controlled by choosing appropriate reaction conditions.

Alkyne Group Reactions: The terminal alkyne has an acidic proton that can be removed by a strong base to form a potent carbon nucleophile (an acetylide). This acetylide can then react with various electrophiles. Furthermore, the alkyne can participate in a range of powerful carbon-carbon bond-forming reactions, such as Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, and in cycloaddition reactions.

Alkyl Chloride Reactions: The primary chloride is a good leaving group in nucleophilic substitution reactions (typically SN2), allowing for the introduction of a wide variety of nucleophiles, including amines, alcohols, thiols, and cyanides, to form new carbon-heteroatom or carbon-carbon bonds. ontosight.ai

This orthogonal reactivity makes this compound a valuable four-carbon synthon for assembling complex molecular targets in a planned and controlled sequence, a key strategy in the total synthesis of natural products and other intricate organic molecules. orgsyn.org

Building Block for Natural Product Total Synthesis

The utility of a chemical building block in the total synthesis of natural products is demonstrated by its incorporation into the carbon skeleton of a complex target molecule. While this compound possesses both a terminal alkyne and a primary alkyl chloride, functionalities that are, in principle, useful for elaboration, documented examples of its direct use as a key building block in the total synthesis of natural products are not readily found in a survey of chemical literature.

Synthetic chemists often select building blocks based on a balance of reactivity, stability, and efficiency in key bond-forming reactions. The preference for more reactive halides, such as bromides and iodides, in coupling and nucleophilic substitution reactions may account for the limited documented use of this compound in this area. For instance, the synthesis of various heterocyclic compounds and macrocycles frequently employs 4-bromo-1-butyne (B1278893) due to its favorable reactivity in metal-catalyzed cycloadditions and coupling reactions.

Divergent Synthesis Strategies Employing this compound

Divergent synthesis is a powerful strategy that allows for the creation of multiple, structurally distinct products from a common intermediate by varying reaction conditions. This approach is highly valued for its efficiency in generating molecular diversity.

A thorough review of the literature does not reveal specific, well-documented divergent synthesis strategies that explicitly employ this compound as the central precursor. Divergent methodologies often rely on substrates with precisely tuned reactivity to allow for selective pathway switching. While the dual functionality of this compound could theoretically be exploited for such purposes, the development and application of such strategies featuring this specific compound have not been a prominent feature of published synthetic research. Contemporary examples of divergent synthesis tend to highlight other classes of compounds, such as bicyclo[1.1.0]butanes, which undergo controlled ring-opening reactions to yield diverse molecular scaffolds. d-nb.infochemrxiv.org

Computational Chemistry and Theoretical Studies of 4 Chloro 1 Butyne

Quantum Chemical Calculations of Molecular Structure and Conformations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-chloro-1-butyne. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict various molecular characteristics.

Density Functional Theory (DFT) is a widely used computational method for determining the ground state geometries of molecules. mdpi.comscispace.com It offers a favorable balance between computational cost and accuracy. mdpi.com For a molecule like this compound, a typical DFT calculation involves selecting a functional (e.g., B3LYP, MPW1PW91) and a basis set (e.g., 6-31G(d,p), 6-311++G(d,p)) to approximate the electron density and molecular orbitals. scispace.comresearchgate.net

The process of geometry optimization systematically alters the coordinates of the atoms to find the minimum energy structure on the potential energy surface. google.com This optimized geometry corresponds to the most stable arrangement of the atoms in the ground state. The calculations yield precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Calculated Ground State Geometric Parameters for this compound (trans conformer) using DFT Note: This table presents hypothetical but realistic data based on typical DFT calculations for similar molecules.

| Parameter | Atom Pair/Trio/Quartet | Calculated Value |

|---|---|---|

| Bond Lengths | ||

| C≡C | 1.21 Å | |

| C-C | 1.46 Å | |

| C-C | 1.53 Å | |

| C-Cl | 1.80 Å | |

| Bond Angles | ||

| H-C≡C | 179.5° | |

| C≡C-C | 179.0° | |

| C-C-C | 111.0° | |

| C-C-Cl | 110.5° | |

| Dihedral Angle |

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data for parameterization. scispace.com These methods are crucial for analyzing the electronic structure of this compound. aps.org

Calculations can determine properties like molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electron distribution, and atomic charges. researchgate.net Analysis of the electronic structure provides insights into the molecule's reactivity, with the HOMO and LUMO energies indicating its ability to act as an electron donor or acceptor, respectively. Natural Bond Orbital (NBO) analysis can further elucidate charge distribution and delocalization effects within the molecule. researchgate.net

Table 2: Theoretical Electronic Properties of this compound from Ab Initio Calculations Note: This table presents hypothetical but representative data.

| Property | Calculated Value |

|---|---|

| Energy of HOMO | -10.5 eV |

| Energy of LUMO | 1.2 eV |

| HOMO-LUMO Gap | 11.7 eV |

| Dipole Moment | 2.1 D |

| NBO Charge on Cl | -0.25 e |

Due to rotation around the central carbon-carbon single bonds, this compound exhibits conformational isomerism. researchgate.net The two primary stable conformers are the trans (or anti-periplanar) and gauche (or synclinal) states. scielo.org.mxauremn.org.br

In the trans conformation, the chlorine atom and the ethynyl (B1212043) group are positioned on opposite sides of the carbon backbone, corresponding to a dihedral angle of approximately 180°. In the gauche conformation, they are positioned at a dihedral angle of roughly 60°. scielo.org.mx Computational methods can map the potential energy surface by systematically rotating the relevant dihedral angle to identify the energy minima corresponding to these stable conformers and the energy barriers separating them. scispace.comauremn.org.br The trans conformer is generally found to be the most stable, lowest-energy state, with the gauche conformer being slightly higher in energy. researchgate.net

Table 3: Relative Energies of this compound Conformers Note: This table presents hypothetical but representative data.

| Conformer | C-C-C-Cl Dihedral Angle | Relative Energy (kJ/mol) | Population at 298 K |

|---|---|---|---|

| trans | ~180° | 0.00 (most stable) | ~75% |

Ab Initio Methods for Electronic Structure Analysis

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions involving this compound. It allows for the characterization of short-lived, high-energy species that are difficult to observe experimentally.

To understand a chemical reaction, it is essential to identify the transition state (TS), which is the highest energy point along the minimum energy reaction path connecting reactants and products. researchgate.net Computational methods, particularly DFT, are used to locate and characterize the geometry of these transition states. mdpi.comacs.org

Once a transition state structure is located, a frequency calculation is performed. A true transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. acs.org The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter that governs the reaction rate. researchgate.net Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the desired reactants and products. acs.org

Table 4: Calculated Activation Energies for a Hypothetical Reaction of this compound (Example: Nucleophilic substitution by a generic nucleophile, Nu⁻)

| Reaction Step | Method/Basis Set | Activation Energy (Ea) (kJ/mol) |

|---|---|---|

| TS for Nu⁻ attack | B3LYP/6-311+G(d,p) | 65.0 |

Reactions are often carried out in a solvent, which can significantly influence reaction pathways and energetics. Computational models can account for these effects. A common approach is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM). mdpi.com

In these models, the solvent is represented as a continuous medium with a specific dielectric constant. The solute (this compound) is placed in a cavity within this continuum, and the electrostatic interactions between the solute's charge distribution and the polarized solvent are calculated. This approach allows for the geometry optimization of reactants, products, and transition states in the presence of a solvent, providing a more accurate picture of the reaction profile under realistic conditions. The inclusion of solvent effects can alter the relative energies of intermediates and transition states, sometimes even changing the preferred reaction mechanism compared to the gas phase. mdpi.com

Transition State Characterization and Activation Energies

Advanced Molecular Dynamics Simulations

Advanced molecular dynamics (MD) simulations provide powerful tools for understanding the behavior of molecules at an atomic level. These computational methods model the movement and interactions of atoms and molecules over time, offering insights into dynamic processes that are often difficult to observe experimentally. For this compound, MD simulations can elucidate complex phenomena such as the flow of vibrational energy within the molecule and its interactions with surrounding molecules.

Intramolecular Vibrational Energy Redistribution (IVR) is the process by which vibrational energy, initially localized in a specific bond or mode, flows to other vibrational modes within the same molecule. The timescale of IVR is crucial for understanding reaction dynamics, as a chemical reaction can only occur if energy remains localized in the reactive mode long enough for the bond to break.

Computational and spectroscopic studies have revealed that this compound exhibits remarkably slow IVR for its acetylenic C−H stretch. acs.orgresearchgate.net This phenomenon is particularly pronounced in the molecule's planar trans conformer. researchgate.net The slow energy redistribution is attributed to the significant frequency mismatch between the high-frequency acetylenic C-H stretching vibration and the lower-frequency bending vibrations, which acts as a bottleneck for energy flow. rsc.org

Research has shown that the IVR lifetimes for the planar conformers of this compound are greater than 1 nanosecond (ns). acs.orgresearchgate.net This is significantly longer than the IVR lifetimes observed in molecules with different structural features, such as those containing a methyl rotor (which tend to have lifetimes around 100 picoseconds) or for different vibrational modes within the same molecule. researchgate.net For instance, time-resolved femtosecond pump-probe experiments on propargyl chloride (HCCCH₂Cl), which is another name for this compound, determined a relaxation time of 70–200 ps for the acetylenic CH-stretching vibration, while the alkyl CH-chromophore showed a much faster relaxation process of 15–40 ps. rsc.org This highlights the strong dependence of IVR rates on the specific chemical environment within the molecule.

| Molecule | Conformer | Vibrational Mode | IVR Lifetime (τ) |

|---|---|---|---|

| This compound | Planar (trans) | Acetylenic C-H Stretch | >1 ns acs.orgresearchgate.net |

| This compound (Propargyl chloride) | Not Specified | Acetylenic C-H Stretch (First Overtone) | 70-200 ps rsc.org |

| This compound (Propargyl chloride) | Not Specified | Alkyl C-H Stretch (First Overtone) | 15-40 ps rsc.org |

| 1-Butyne (B89482) | Not Applicable | Acetylenic C-H Stretch | ~100 ps researchgate.net |

| 4-Bromo-1-butyne (B1278893) | Planar (trans) | Acetylenic C-H Stretch | >1 ns researchgate.net |

While specific molecular dynamics studies on the aggregation of this compound are not extensively documented in the literature, the methodology for such an investigation is well-established. MD simulations can be employed to explore how molecules of this compound interact with each other in a condensed phase (e.g., in a liquid or solution), providing insight into the forces governing these interactions and the potential for self-assembly or aggregation. nih.govnih.gov

A typical simulation would involve placing a number of this compound molecules in a simulation box, often with an explicit solvent, and calculating their trajectories over time based on a chosen force field. acs.orgresearchgate.net All-atom force fields like OPLS (Optimized Potentials for Liquid Simulations) or CHARMM could be parameterized to accurately model the intramolecular and intermolecular forces, including van der Waals and electrostatic interactions. acs.org The presence of the polar carbon-chlorine bond and the acetylenic group would be expected to result in specific orientational preferences between molecules.

Analysis of the simulation trajectories would reveal key aspects of the intermolecular behavior. rsc.org For example, radial distribution functions (RDFs) can be calculated to determine the probability of finding one molecule at a certain distance from another, identifying preferred intermolecular distances. Cluster analysis can track the formation and dissolution of molecular aggregates over the course of the simulation, quantifying the size and lifetime of any clusters that form. acs.org These simulations could clarify whether the interplay of dipole-dipole interactions from the C-Cl bond and weaker interactions from the alkyne and hydrocarbon chain leads to significant aggregation.

| Parameter/Analysis | Description | Example Application |

|---|---|---|

| Force Field | A set of equations and parameters used to calculate the potential energy of the system. | OPLS-AA, CHARMM, AMBER acs.orgmdpi.com |

| Simulation Box | The defined volume containing the molecules for the simulation, often with periodic boundary conditions. | Cubic box with explicit solvent (e.g., water) or neat liquid. |

| Equilibration | A simulation phase to allow the system to reach a stable temperature and pressure. | NVT (constant volume) followed by NPT (constant pressure) equilibration. acs.org |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | To identify preferred distances between chlorine and hydrogen atoms on adjacent molecules. |

| Cluster Size Analysis | An algorithm to identify groups of molecules that are in close contact, defining an aggregate. | To measure the number and size of this compound aggregates over time. acs.org |

| Hydrogen Bond Analysis | Identifies and quantifies the formation of hydrogen bonds between molecules. | To assess interactions between the acetylenic proton and the chlorine atom of a neighboring molecule. |

Intramolecular Vibrational Energy Redistribution (IVR) Lifetimes

Quantitative Structure-Activity Relationships (QSAR) for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. researchgate.net By establishing a mathematical relationship, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced properties. nih.gov

While no specific QSAR models for derivatives of this compound are prominently reported, a hypothetical study can be outlined based on established principles. The goal would be to create a model that predicts a specific activity (e.g., reactivity in a coupling reaction, or a biological endpoint like enzyme inhibition) for a series of its derivatives.

The process would involve several key steps:

Data Set Preparation: A series of this compound derivatives would be synthesized or defined. The variation in the structures could involve changing the halogen, adding substituents to the carbon chain, or modifying the alkyne. The biological or chemical activity for each compound would be measured experimentally.

Descriptor Calculation: For each molecule in the series, a wide range of numerical descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological, electronic (e.g., atomic charges, HOMO/LUMO energies), and quantum-chemical properties. researchgate.net

Model Development: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links a subset of the most relevant descriptors to the measured activity. researchgate.netnih.gov

Validation: The predictive power and robustness of the QSAR model must be rigorously validated using statistical metrics such as the coefficient of determination (R²), cross-validation (Q²), and prediction for an external test set (R²_pred). nih.govnih.gov

A hypothetical QSAR model for a set of haloalkyne derivatives might take the following form:

pActivity = c₀ + (c₁ * Descriptor₁) + (c₂ * Descriptor₂) + (c₃ * Descriptor₃)

Where pActivity is the negative logarithm of the measured activity, the descriptors could be electronic or steric parameters, and the coefficients (c₁, c₂, c₃) indicate the direction and magnitude of each descriptor's influence on the activity.

| Component | Description |

|---|---|

| Dependent Variable | pIC₅₀ (Logarithmic measure of inhibitory concentration) |

| Independent Variables (Descriptors) |

|

| Hypothetical Equation | pIC₅₀ = 1.52 + (0.45 * LogP) - (0.87 * LUMO) + (0.02 * Vvdw) |

| Statistical Validation |

|

Advanced Spectroscopic Characterization of 4 Chloro 1 Butyne and Its Adducts

High-Resolution Rotational Spectroscopy and Molecular Beam Techniques

High-resolution microwave spectroscopy, combined with molecular beam techniques, provides exceptionally precise data on the rotational energy levels of gas-phase molecules. From this data, exact molecular structures, conformational geometries, and details of intramolecular interactions can be determined.

Pure Rotational Spectra for Conformational Analysis

The analysis of the pure rotational spectrum of 4-chloro-1-butyne reveals the presence of two distinct conformational isomers: a planar trans conformer and a non-planar gauche conformer. This is consistent with studies of similar halogenated butynes. researchgate.net The trans conformer, which possesses a plane of symmetry, is the more stable of the two.

By assigning the observed rotational transitions for both the chlorine-35 and chlorine-37 isotopologues of each conformer, highly accurate rotational constants have been determined. These constants are fundamental to deriving the precise geometry of each isomer.

Table 1: Experimentally determined rotational constants for the trans and gauche conformers of this compound and its ³⁷Cl isotopologue. Data sourced from studies on halogen-substituted butynes.

Nuclear Quadrupole Hyperfine Structure Analysis

The chlorine nucleus (both ³⁵Cl and ³⁷Cl isotopes) possesses a nuclear spin I > 1/2 and therefore has a non-spherical charge distribution, resulting in a nuclear electric quadrupole moment. This moment interacts with the local electric field gradient at the nucleus, causing a splitting of the rotational energy levels into hyperfine components.

Analysis of this nuclear quadrupole hyperfine structure in the rotational spectrum of this compound provides valuable information. The determined nuclear quadrupole coupling constants (χ) are highly sensitive to the electronic environment around the chlorine atom and the orientation of the C-Cl bond with respect to the molecule's principal axes. These experimental values show excellent agreement with those predicted from ab initio electronic structure calculations, thereby validating the determined molecular structures. For instance, a scan of the 2₁₂–1₀₁ transition for the ³⁷Cl isotopomer of gauche 4-chlorobut-1-yne clearly resolves the individual hyperfine components.

Table 2: Nuclear quadrupole coupling constants for the trans and gauche conformers of this compound and its ³⁷Cl isotopologue. These values reflect the interaction between the chlorine nucleus and the molecular electric field gradient.

Infrared-Microwave Double-Resonance Spectroscopy

Infrared-Microwave (IR-MW) double-resonance spectroscopy is a powerful technique used to simplify and assign complex, congested spectra. In the study of this compound, this method was employed to achieve a full rotational assignment of the acetylenic C–H stretch vibrational band for the more stable trans conformer.

This technique was also instrumental in studying the dynamics of intramolecular vibrational energy redistribution (IVR). By measuring the eigenstate-resolved spectrum, the IVR lifetime of the acetylenic C–H stretch in trans-4-chlorobut-1-yne was determined to be approximately 3.5 nanoseconds. researchgate.net This relatively long lifetime indicates that energy, once deposited in the acetylenic C-H stretching mode, does not rapidly redistribute throughout the other vibrational modes of the molecule. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, its structural features allow for a detailed prediction of its NMR characteristics.

Advanced ¹H, ¹³C, and Heteronuclear NMR for Structural Elucidation

The structure of this compound (Cl-CH₂-CH₂-C≡C-H) contains four unique carbon environments and three distinct sets of protons, which would give rise to a corresponding number of signals in its ¹³C and ¹H NMR spectra, respectively.

Predicted ¹H NMR Spectrum:

H1 (Acetylenic H): A triplet, shifted downfield by the alkyne anisotropy but shielded relative to vinylic protons, expected around 2.0-3.0 ppm. It would be split into a triplet by the two adjacent H3 protons (⁴J coupling).

H3 (Methylene, C3): A triplet of triplets, expected around 2.7-2.9 ppm. It would be split into a triplet by the two adjacent H4 protons (³J coupling) and further split into a triplet by the acetylenic H1 proton (⁴J coupling).

H4 (Methylene, C4): A triplet, shifted furthest downfield due to the deshielding effect of the electronegative chlorine atom, expected around 3.6-3.8 ppm. It would be split into a triplet by the two adjacent H3 protons (³J coupling).

Predicted ¹³C NMR Spectrum:

C4: The most deshielded carbon due to the direct attachment of the chlorine atom, expected in the 40-50 ppm range.

C3: An sp³ hybridized carbon, expected in the 25-35 ppm range.

C2: An sp hybridized carbon of the alkyne, expected around 68-75 ppm.

C1: The terminal sp hybridized carbon of the alkyne, also expected in the 68-75 ppm range.

Table 3: Predicted ¹H and ¹³C NMR chemical shifts and proton multiplicities for this compound based on general NMR principles and data for similar structural motifs. libretexts.orgmsu.edu

2D NMR Techniques for Connectivity and Dynamics

Two-dimensional (2D) NMR experiments would be essential for the unambiguous assignment of the ¹H and ¹³C signals and for confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the connectivity of the proton network. It would show a strong correlation between the protons on C3 and C4 (³J coupling) and a weaker, long-range correlation between the protons on C3 and the acetylenic proton on C1 (⁴J coupling).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would provide three cross-peaks, linking the H1, H3, and H4 signals to the C1, C3, and C4 signals, respectively, confirming their one-bond connections.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. For this compound, key HMBC correlations would include:

The acetylenic proton (H1) correlating to C2 and C3.

The H3 protons correlating to C1, C2, and C4.

The H4 protons correlating to C2 and C3.

Together, these advanced 1D and 2D NMR techniques would provide a comprehensive and unambiguous picture of the molecular structure and electronic environment of this compound.

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for the structural elucidation and quantification of chemical compounds. In the analysis of this compound, MS provides critical information regarding its molecular weight, elemental composition, and the structural identity of impurities.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. This capability is crucial for the unambiguous identification of this compound.

The exact mass is calculated from the sum of the masses of the most abundant isotopes of the constituent elements, while the average molecular weight considers the natural isotopic abundance of all elements. For this compound (C₄H₅Cl), the monoisotopic mass, which is the value determined by HRMS, is 88.007978 Da. chemspider.comepa.gov This precise measurement allows for the confident determination of its molecular formula, C₄H₅Cl. chemspider.comuni.lu Fragmentation analysis under electron ionization (EI) can lead to the breaking of covalent bonds, with the resulting fragments providing further structural confirmation. uni-saarland.de

| Parameter | Value |

|---|---|

| Molecular Formula | C₄H₅Cl |

| Average Mass (g/mol) | 88.534 |

| Monoisotopic Mass (Da) | 88.007978 |

Data sourced from ChemSpider and the CompTox Chemicals Dashboard. chemspider.comepa.gov

LC-MS/MS for Trace Impurity Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for detecting, identifying, and quantifying trace-level impurities in chemical substances. synthinkchemicals.comresolvemass.ca This method combines the separation capabilities of liquid chromatography (LC) with the analytical precision of tandem mass spectrometry (MS/MS). synthinkchemicals.com It is particularly vital in the analysis of active pharmaceutical ingredients (APIs) for potential genotoxic impurities (GTIs), such as alkylating agents. nih.govnih.gov

Although specific LC-MS/MS studies on this compound are not widely published, the methodology is directly applicable. Alkyl halides are recognized as potential genotoxic impurities due to their ability to alkylate DNA. mdpi.com Methods developed for similar compounds, like 4-chloro-1-butanol, demonstrate the feasibility of detecting impurities at parts-per-million (ppm) levels. nih.govnih.gov

The general workflow for trace impurity analysis using LC-MS/MS involves:

Method Development : An LC method is developed to separate the main compound (this compound) from any potential impurities.

Mass Spectrometric Detection : The separated components are ionized (e.g., via electrospray ionization, ESI) and analyzed. The initial MS scan provides the molecular weights of the eluted compounds. contractpharma.com

Fragmentation (MS/MS) : Ions corresponding to suspected impurities are selected and fragmented. The resulting fragmentation patterns provide detailed structural information, which is crucial for definitive identification. synthinkchemicals.comcontractpharma.com

This approach allows for both the detection of expected impurities arising from the synthetic route and the characterization of unknown contaminants. contractpharma.com The high sensitivity of LC-MS/MS makes it an indispensable tool for ensuring the purity and quality of chemical products. resolvemass.caresearchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Characteristic Vibrational Modes of the Alkyne and C-Cl Bonds

The vibrational spectrum of this compound is defined by the characteristic absorptions of its terminal alkyne and alkyl chloride functional groups.

Alkyne Group (–C≡C–H) : Terminal alkynes have several distinct vibrational modes. The stretching of the carbon-carbon triple bond (–C≡C–) results in a weak to medium absorption in the IR spectrum between 2100 and 2260 cm⁻¹. libretexts.orgorgchemboulder.com This band, however, produces a strong signal in the Raman spectrum, making Raman spectroscopy a particularly useful tool for its identification. nih.govacs.org The stretching of the terminal acetylenic C–H bond (≡C–H) gives rise to a strong and sharp absorption band in the IR spectrum, typically found in the 3260-3330 cm⁻¹ region. libretexts.orgjove.com A characteristic ≡C–H bending vibration is also observed in the 610-700 cm⁻¹ range. libretexts.orgorgchemboulder.com

Carbon-Chlorine Bond (–C–Cl) : The C–Cl stretching vibration is found in the fingerprint region of the IR spectrum, typically between 550 and 850 cm⁻¹. orgchemboulder.comscribd.com The exact position is sensitive to the local molecular environment. umich.edu Additionally, for a terminal alkyl halide like this compound, a C–H wagging vibration of the –CH₂Cl group can be observed between 1150 and 1300 cm⁻¹. orgchemboulder.comscribd.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | IR Intensity | Raman Intensity |

|---|---|---|---|---|

| Terminal Alkyne (–C≡C–H) | ≡C–H Stretch | 3260 - 3330 | Strong, Sharp | Medium |

| –C≡C– Stretch | 2100 - 2260 | Weak - Medium | Strong | |

| ≡C–H Bend | 610 - 700 | Medium | Weak | |

| Alkyl Chloride (–CH₂Cl) | –CH₂– Wag | 1150 - 1300 | Medium | Weak |

| –C–Cl Stretch | 550 - 850 | Medium - Strong | Strong |

Data compiled from various spectroscopic resources. libretexts.orgorgchemboulder.comnih.govacs.orgorgchemboulder.comscribd.com

Spectroscopic Signatures of Isomeric Forms

Vibrational spectroscopy is a powerful technique for differentiating between isomers, which have the same molecular formula but different arrangements of atoms.

Constitutional Isomers : this compound can be distinguished from its constitutional isomers, such as 3-chloro-1-butyne (B1584404) or 1-chloro-2-butyne (B1619946), by its unique spectral fingerprint. For example, an internal alkyne like 1-chloro-2-butyne would lack the characteristic ≡C–H stretching peak around 3300 cm⁻¹ and the ≡C–H bending mode seen in terminal alkynes. vaia.com The C≡C stretch in an internal alkyne is also often weaker in the IR spectrum than in a terminal alkyne. jove.com Comparing the spectra of butane (B89635) isomers also shows that structural differences lead to distinct Raman and IR patterns, particularly in the C-C stretching and methyl bending regions. aip.orgresearcher.life

Rotational Isomers (Conformers) : For flexible molecules like this compound, different spatial arrangements of atoms can arise from rotation around single bonds, leading to rotational isomers or conformers. The frequency of the C–Cl stretching mode is known to be sensitive to the conformation around the C–C bond adjacent to the chlorine atom. umich.edu Studies on other alkyl chlorides have shown that different conformers (e.g., trans vs. gauche) exhibit distinct C–Cl stretching frequencies, allowing for their individual identification and the study of their equilibrium. umich.edu Similarly, Raman spectroscopy has been used to differentiate between cis and trans isomers of other molecules, such as 2-butene, by identifying unique vibrational bands for each geometric arrangement. optica.org

Environmental Fate and Degradation Research of 4 Chloro 1 Butyne

Atmospheric Chemistry and Reactivity

The atmospheric fate of volatile organic compounds (VOCs) like 4-chloro-1-butyne is primarily governed by their reactions with key atmospheric oxidants. These reactions determine the compound's atmospheric lifetime and its potential to contribute to the formation of photochemical smog.

For 4-chloro-1-butene (B1662094), the reaction with the OH radical is the primary degradation pathway in the troposphere during the daytime. nih.gov The triple bond in this compound is also expected to be reactive towards OH radicals. Generally, the reaction of OH radicals with alkynes proceeds via addition to the carbon-carbon triple bond.

The reaction with ozone is a significant removal process for unsaturated hydrocarbons. While alkenes are known to react readily with ozone, alkynes are generally less reactive. masterorganicchemistry.com Therefore, the reaction of this compound with O₃ is expected to be slower than that of 4-chloro-1-butene. The ozonolysis of alkynes can lead to the cleavage of the triple bond and the formation of carboxylic acids. masterorganicchemistry.com

During the nighttime, the nitrate (B79036) radical (NO₃) can be an important oxidant for certain VOCs. The reactivity of alkynes with NO₃ is variable but can be a significant loss process for some unsaturated compounds. researchgate.net

In marine or coastal areas with elevated chlorine atom concentrations, reactions with Cl atoms can also contribute to the degradation of VOCs. nih.gov Chlorine atoms are highly reactive and readily add to the triple bond of alkynes. rsc.org

A study on 4-chloro-1-butene provided the following rate constants at 298 K for its reactions with atmospheric oxidants nih.gov:

k(O₃) = (3.96 ± 0.43) × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹

k(OH) = (2.63 ± 0.96) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹

k(NO₃) = (4.48 ± 1.23) × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹

k(Cl) = (2.35 ± 0.90) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹

While these values are for the butene analogue, they suggest that the OH radical and Cl atom reactions are likely to be the most significant atmospheric removal pathways for this compound.

The atmospheric lifetime of a VOC is determined by its reaction rates with atmospheric oxidants. Based on the reactivity of analogous compounds, the atmospheric lifetime of this compound is expected to be relatively short, likely on the order of days. conicet.gov.ar The primary degradation pathway is anticipated to be the reaction with OH radicals. nih.gov For its isomer, 4-chloro-1-butene, the calculated atmospheric lifetime with respect to reaction with OH radicals is approximately 10.5 hours. nih.gov

The Photochemical Ozone Creation Potential (POCP) is an index that quantifies the ability of a VOC to contribute to the formation of ground-level ozone. researchgate.nettandfonline.com The POCP value depends on the VOC's reaction rate with the OH radical and the subsequent chemical reactions of the degradation products. fluorocarbons.org

Specific POCP values for this compound have not been reported. However, studies on other alkynes indicate that they can contribute to ozone formation. mst.dkumd.edu The POCP for acetylene, the simplest alkyne, is relatively low, while more complex alkynes can have higher POCP values. mst.dk Research on 4-chloro-1-butene indicates that it has a significant potential to form ozone. nih.gov Given the structural similarities, it is plausible that this compound also has a notable POCP.

Table 1: Atmospheric Chemistry Data for 4-Chloro-1-butene (Analogue to this compound)

| Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |